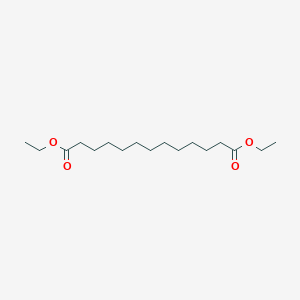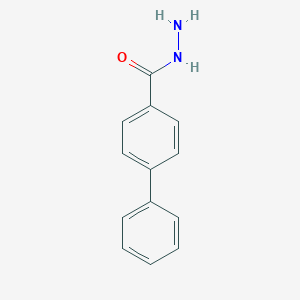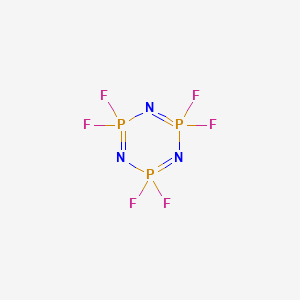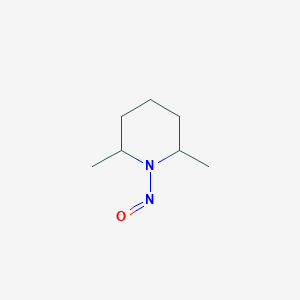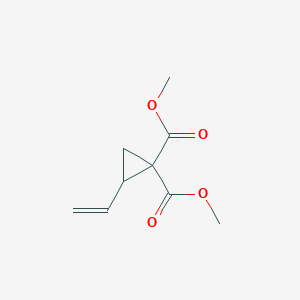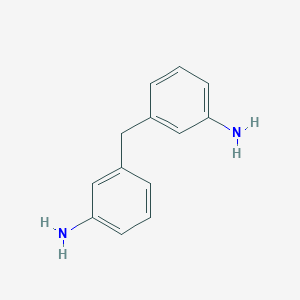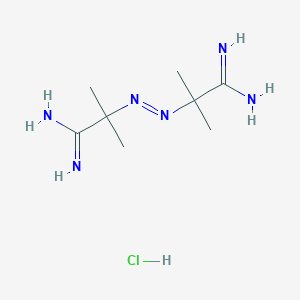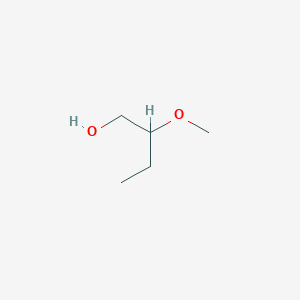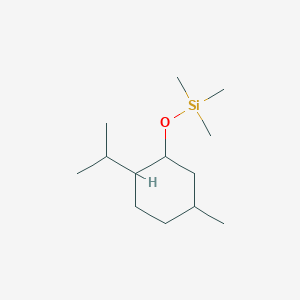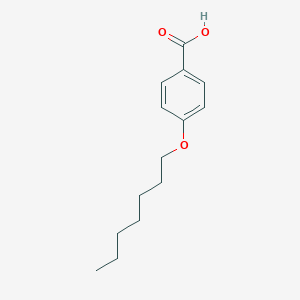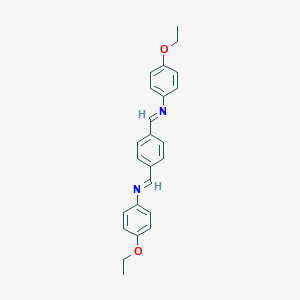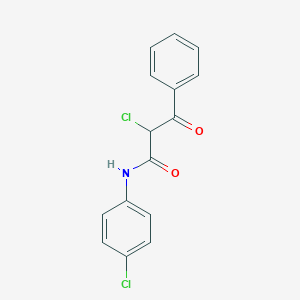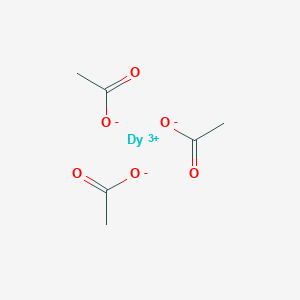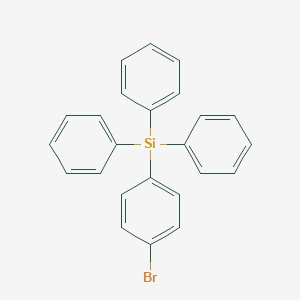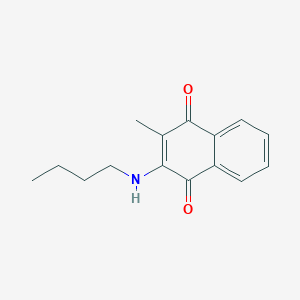
2-(Butylamino)-3-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylamino)-3-methylnaphthalene-1,4-dione, also known as BMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a naphthoquinone derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood. However, it has been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. The antiviral activity of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is thought to be due to its ability to inhibit viral replication.
生化和生理效应
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have both biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins involved in antioxidant defense mechanisms. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has also been found to reduce the levels of certain inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have a protective effect on liver cells, suggesting that it may have potential applications in the treatment of liver diseases.
实验室实验的优点和局限性
2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have high purity and stability. However, there are also limitations to using 2-(Butylamino)-3-methylnaphthalene-1,4-dione in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, future research could focus on elucidating the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione, which could lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(Butylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been synthesized using different methods, and its mechanism of action is not fully understood. While 2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments, there are also limitations to using it. Future research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione could lead to the development of more effective treatments for various diseases.
合成方法
2-(Butylamino)-3-methylnaphthalene-1,4-dione can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1,4-naphthoquinone and butylamine in the presence of a catalyst such as p-toluenesulfonic acid. This method yields 2-(Butylamino)-3-methylnaphthalene-1,4-dione in good yields and purity. Other methods involve the use of different amines or naphthoquinone derivatives.
科学研究应用
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
属性
CAS 编号 |
18690-80-7 |
|---|---|
产品名称 |
2-(Butylamino)-3-methylnaphthalene-1,4-dione |
分子式 |
C15H17NO2 |
分子量 |
243.3 g/mol |
IUPAC 名称 |
2-(butylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H17NO2/c1-3-4-9-16-13-10(2)14(17)11-7-5-6-8-12(11)15(13)18/h5-8,16H,3-4,9H2,1-2H3 |
InChI 键 |
NFFLYRHGZUIVAE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
规范 SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
同义词 |
2-(BUTYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



